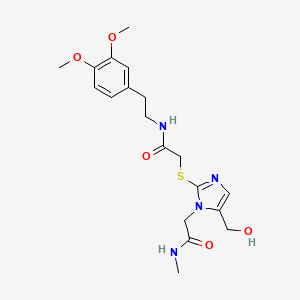

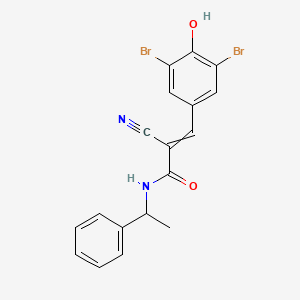

![molecular formula C17H26BrNO3 B2930679 Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]-3-methylbutanoate CAS No. 956711-77-6](/img/structure/B2930679.png)

Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]-3-methylbutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]-3-methylbutanoate” is a chemical compound that is likely to be a derivative of adamantane . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Synthesis Analysis

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . In this context, the synthesis of “Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]-3-methylbutanoate” could involve similar methods.Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This structural feature is likely to be present in “Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]-3-methylbutanoate” due to its adamantane derivative nature.Chemical Reactions Analysis

Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups . These reactions are likely relevant to “Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]-3-methylbutanoate”.Applications De Recherche Scientifique

Synthesis and Biological Activity Screening

A study by Yancheva et al. (2015) focused on the synthesis of novel N-(α-bromoacyl)-α-amino esters, including compounds similar to Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]-3-methylbutanoate. These compounds were synthesized, and their crystal structures were determined. The biological activities, such as cytotoxicity, anti-inflammatory, and antibacterial effects, were evaluated. Despite the low cytotoxicity and absence of significant antibacterial and anti-inflammatory activities, these compounds could be beneficial for incorporation into prodrugs due to their favorable physicochemical properties (Yancheva et al., 2015).

Anticancer Drug Potential

In the realm of anticancer drug development, Basu Baul et al. (2009) investigated amino acetate functionalized Schiff base organotin(IV) complexes. These complexes demonstrated significant cytotoxicity against various human tumor cell lines, suggesting potential applications in cancer therapy. The study highlights the structural characterization and in vitro cytotoxicity studies of these compounds, offering insights into their mechanisms of action and potential therapeutic benefits (Basu Baul et al., 2009).

Xanthine Oxidase Inhibitory Properties

Smelcerovic et al. (2016) explored the xanthine oxidase inhibitory properties of three N-(α-bromoacyl)-α-amino esters, similar to the compound of interest. Despite not showing significant inhibitory activity, the study provided valuable data on the physicochemical and toxicological properties of these esters. This research could inform the design of carrier-linked prodrug strategies, emphasizing the importance of the compound's structure in biological activity (Smelcerovic et al., 2016).

Biofuel Production

Research on biofuel production has also benefited from compounds related to Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]-3-methylbutanoate. Bastian et al. (2011) demonstrated how engineered enzymes could enable anaerobic production of isobutanol, a promising biofuel, at theoretical yield in Escherichia coli. This study illustrates the potential of metabolic engineering to utilize similar compounds for sustainable energy solutions (Bastian et al., 2011).

Polymer Chemistry Applications

In polymer chemistry, Angiolini et al. (1997) discussed copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties. These systems were evaluated as photoinitiators for ultraviolet-curable pigmented coatings, showcasing the versatility of compounds with structural similarities to Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]-3-methylbutanoate in advanced material applications (Angiolini et al., 1997).

Propriétés

IUPAC Name |

methyl 2-[(3-bromoadamantane-1-carbonyl)amino]-3-methylbutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BrNO3/c1-10(2)13(14(20)22-3)19-15(21)16-5-11-4-12(6-16)8-17(18,7-11)9-16/h10-13H,4-9H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRSESDYJOKNHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)C12CC3CC(C1)CC(C3)(C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]-3-methylbutanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2930601.png)

![3-methyl-5-((3-(4-((2-oxopyrrolidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2930602.png)

![2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B2930604.png)

![1'-ethylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B2930607.png)

![2-(Trifluoromethyl)benzo[d]thiazol-6-ol](/img/structure/B2930609.png)

![N-cyclopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2930610.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide](/img/structure/B2930611.png)

![1-(4-Fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B2930613.png)

![3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2930619.png)